molecular formula C17H26N2O2 B14663338 1,1'-Methylenebis(4-isocyanato-3-methylcyclohexane) CAS No. 48190-36-9

1,1'-Methylenebis(4-isocyanato-3-methylcyclohexane)

Cat. No.: B14663338
CAS No.: 48190-36-9
M. Wt: 290.4 g/mol
InChI Key: VLNDSAWYJSNKOU-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane): is a chemical compound with the molecular formula C15H22N2O2 . It is a type of diisocyanate, which is commonly used in the production of polyurethanes. This compound is known for its reactivity with various nucleophiles, making it a valuable component in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the use of phosgene (COCl2) and the diamine precursor under controlled conditions to produce the diisocyanate .

Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) involves large-scale phosgenation processes. The reaction is carried out in specialized reactors designed to handle the toxic and reactive nature of phosgene. The resulting diisocyanate is then purified and stabilized for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) react with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .

Comparison with Similar Compounds

Uniqueness: 1,1’-Methylenebis(4-isocyanato-3-methylcyclohexane) is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its methyl-substituted cyclohexane rings provide different steric and electronic effects, influencing its reactivity and the properties of the resulting polymers .

Properties

CAS No.

48190-36-9

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-isocyanato-4-[(4-isocyanato-3-methylcyclohexyl)methyl]-2-methylcyclohexane

InChI

InChI=1S/C17H26N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h12-17H,3-9H2,1-2H3

InChI Key

VLNDSAWYJSNKOU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1N=C=O)CC2CCC(C(C2)C)N=C=O

Origin of Product

United States

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